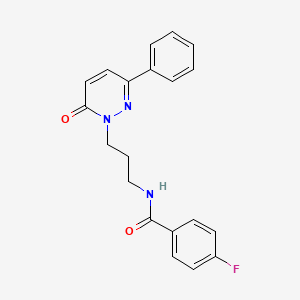![molecular formula C24H23N3O4 B2462654 rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid CAS No. 2138423-49-9](/img/structure/B2462654.png)
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C24H23N3O4 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a part of this compound, is used for protecting hydroxy-groups in synthetic chemistry. It is particularly notable for its compatibility with various acid- and base-labile protecting groups. This characteristic makes it useful in complex syntheses, such as the synthesis of nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Synthesis of Novel Compounds
- This compound is involved in the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. The structures of these novel compounds have been confirmed using various methods including IR and NMR, and their biological activity has been predicted (Kharchenko, Detistov, & Orlov, 2008).
Synthesis of Amino-Thiazole Carboxylic Acid
- The compound has been used to synthesize 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a derivative that is obtained from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).
Development of Fluorescent Probes and Sensors
- Compounds derived from fluoren-9-ylmethoxycarbonyl have been utilized in the creation of fluorescent probes and sensors. For instance, a fluorenyl probe has been used for integrin imaging in biological systems (Morales et al., 2010).
Inhibitor Synthesis for Therapeutic Applications
- Derivatives of this compound have been used in the synthesis of inhibitors for therapeutic applications, such as in the treatment of influenza and cancer (Wang et al., 2001), (ヘンリー,ジェームズ, 2006).
Synthesis of Polymeric Materials
- The fluorene moiety has been used in the synthesis of new polyamides, exhibiting properties like high glass transition temperatures and stability, making them suitable for various industrial applications (Hsiao, Yang, & Lin, 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group of 1-methylimidazole, followed by the coupling of the protected amine with the carboxylic acid group of (3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "(3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid", "1-methylimidazole", "9H-Fluorene-9-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of 1-methylimidazole", "1-methylimidazole is dissolved in DMF and treated with tert-butyloxycarbonyl chloride (BOC-Cl) and DIPEA. The reaction mixture is stirred at room temperature for 2 hours, and the resulting product is purified by column chromatography to yield the protected amine intermediate.", "Step 2: Coupling of protected amine with carboxylic acid", "The protected amine intermediate is dissolved in DMF and treated with (3S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, DCC, and DIPEA. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to yield the coupled intermediate.", "Step 3: Deprotection of intermediate", "The coupled intermediate is dissolved in methanol and treated with acetic acid and sodium bicarbonate. The reaction mixture is stirred at room temperature for 2 hours, and the resulting product is purified by column chromatography to yield the final product, (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid." ] } | |
CAS-Nummer |
2138423-49-9 |
Molekularformel |
C24H23N3O4 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c1-26-12-22(25-14-26)19-10-27(11-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-9,12,14,19-21H,10-11,13H2,1H3,(H,28,29) |
InChI-Schlüssel |
CRJANCMYFCWZSH-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2462573.png)
![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)
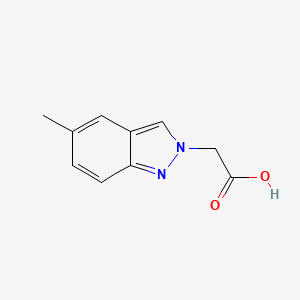
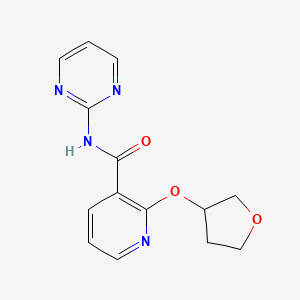
![1-[2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2462580.png)

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
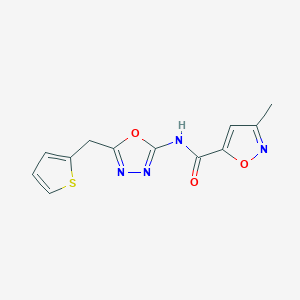
![8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2462586.png)
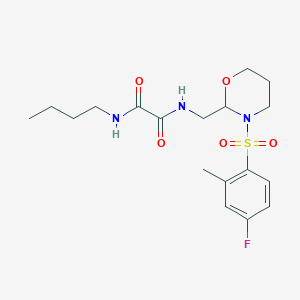
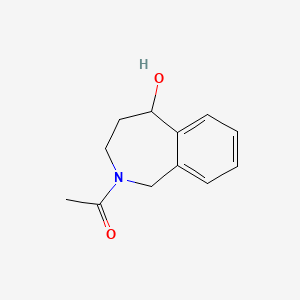

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
